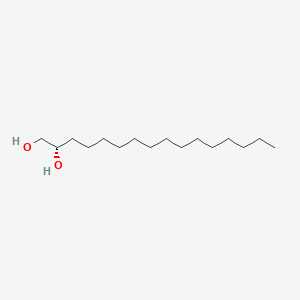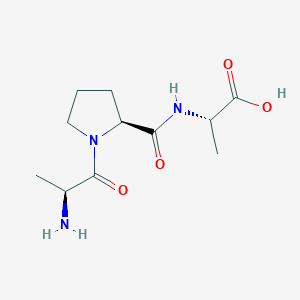
(S)-1,2-Hexadecanediol
Descripción general
Descripción
(S)-1,2-Hexadecanediol is a chiral diol with the molecular formula C16H34O2 It is a long-chain fatty alcohol derivative, characterized by the presence of two hydroxyl groups (-OH) attached to the first and second carbon atoms of a hexadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-1,2-Hexadecanediol can be synthesized through several methods. One common approach involves the reduction of hexadecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of hexadecanedioic acid or its esters. This process involves the use of metal catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-1,2-Hexadecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form hexadecanedioic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexadecane by using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Hexadecanedioic acid.
Reduction: Hexadecane.
Substitution: 1,2-Dichlorohexadecane.
Aplicaciones Científicas De Investigación
(S)-1,2-Hexadecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its antimicrobial properties.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its emollient and stabilizing properties.
Mecanismo De Acción
The mechanism of action of (S)-1,2-Hexadecanediol is primarily related to its ability to interact with lipid bilayers in cell membranes. The hydroxyl groups facilitate hydrogen bonding with other molecules, enhancing the compound’s solubility and interaction with biological membranes. This interaction can influence membrane fluidity and permeability, which is crucial for its applications in drug delivery and antimicrobial activity.
Comparación Con Compuestos Similares
1,2-Octadecanediol: Similar in structure but with an 18-carbon chain.
1,2-Dodecanediol: A shorter chain analog with 12 carbon atoms.
1,2-Decanediol: Another shorter chain analog with 10 carbon atoms.
Uniqueness: (S)-1,2-Hexadecanediol is unique due to its specific chain length and chiral nature, which confer distinct physical and chemical properties. Its amphiphilic structure makes it particularly effective in applications requiring interaction with both hydrophilic and hydrophobic environments.
Propiedades
IUPAC Name |
(2S)-hexadecane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOAFQCTJZDRC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)










